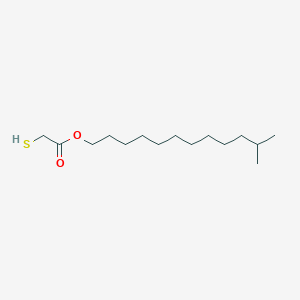

Iso-tridecyl thioglycolate

Description

Structure

3D Structure

Properties

CAS No. |

137754-72-4 |

|---|---|

Molecular Formula |

C15H30O2S |

Molecular Weight |

274.5 g/mol |

IUPAC Name |

11-methyldodecyl 2-sulfanylacetate |

InChI |

InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |

InChI Key |

HYBIDFUUNHAJDS-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCOC(=O)CS |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)CS |

Other CAS No. |

57417-85-3 |

Pictograms |

Irritant |

Synonyms |

Thioglycolic acid, isotridecyl ester |

Origin of Product |

United States |

Iii. Mechanistic Studies of Reactions Involving Iso Tridecyl Thioglycolate

Electron Transfer and Redox Mechanisms of Thioglycolate Species

The thiol group (-SH) in thioglycolates is redox-active and participates readily in electron transfer reactions, particularly with metal complexes. These reactions are often sensitive to pH and can be influenced by the presence of catalysts. The oxidation of the thioglycolate typically leads to the formation of a disulfide, dithiodiglycolic acid. researchgate.net

Kinetic studies on the oxidation of thioglycolic acid (TGA) by various metal complexes provide critical insights into the reaction mechanisms. The reactions are frequently first-order with respect to both the oxidant and the thioglycolate concentration. researchgate.netacs.orgresearchgate.net The pH of the solution plays a crucial role, as the deprotonation of the thiol and carboxylic acid groups affects the reactivity of the thioglycolate species. acs.orgresearchgate.net

For instance, the oxidation of TGA by hexachloroiridate(IV) ([IrCl₆]²⁻) is susceptible to catalysis by trace metal ions, but when suppressed, allows for the study of the direct oxidation pathway. researchgate.net Similarly, the reaction with an ethylenediaminetetraacetatoferrate(III) complex was found to be first order in both reactants, with the rate increasing as the ionic strength of the medium increased. researchgate.net In the reaction with a Pt(IV) complex, deprotonated thiolate anions were found to be (1.7–19) × 10⁵ times more reactive than the corresponding neutral thiol forms. acs.org

| Oxidant | Key Findings | Rate Law | Reference |

|---|---|---|---|

| [IrCl₆]²⁻ | Reaction is highly susceptible to trace metal-ion catalysis. The direct oxidation is first order in both [Ir(IV)] and [TGA]. | Rate = k[Ir(IV)][TGA] | researchgate.net |

| Cr(VI) | Reaction proceeds through the formation of a Cr(VI)-thioester intermediate. The mechanism involves the conversion of an O-bonded intermediate to an S-bonded intermediate prior to the redox step. | Complex; involves intermediate formation | researchgate.net |

| [Fe(III)EDTA]⁻ | First order with respect to both [Fe(III)EDTA]⁻ and [TGA]. The reaction is believed to occur via an outer-sphere mechanism. | Rate = k[Fe(III)EDTA⁻][TGA] | researchgate.net |

| trans-[Pt(CN)₄Cl₂]²⁻ | First-order with respect to [Pt(IV)] and [TGA]. Thiolate anions (RS⁻) are vastly more reactive than the protonated thiol forms (RSH). | Rate = k[Pt(IV)][TGA]tot | acs.org |

Electron transfer reactions are broadly classified into inner-sphere and outer-sphere mechanisms. numberanalytics.com In an outer-sphere reaction, the electron is transferred between reactants whose coordination spheres remain intact. numberanalytics.comlibretexts.org This pathway is often faster than inner-sphere mechanisms as it does not require the formation or breaking of covalent bonds. libretexts.org

Several studies of thioglycolate redox reactions provide evidence for an outer-sphere mechanism. researchgate.netchemsociety.org.ng In the reaction between the [Fe(III)EDTA]⁻ complex and thioglycolic acid, a linear Michaelis-Menten plot with a zero intercept suggested the absence of a stable intermediate complex, which is a hallmark of an outer-sphere pathway. researchgate.net Further evidence comes from the reaction of thioglycolic acid with p-benzoquinone, where the active species is the thioglycolate ion, which forms an initial outer-sphere complex with the quinone. niscpr.res.in This negatively charged complex is then stabilized by cationic micelles, accelerating the reaction. niscpr.res.in Reactions of certain binuclear iron(III) complexes with thiols have also been shown to follow a second-order, outer-sphere path mediated by the formation of ion pairs. chemsociety.org.ng

Nucleophilic and Electrophilic Reactivity of Thioglycolate Esters

Iso-tridecyl thioglycolate possesses two primary sites of reactivity: the nucleophilic sulfur atom and the electrophilic carbonyl carbon of the ester group.

The thiol group is inherently more nucleophilic than a corresponding alcohol group. masterorganicchemistry.com This is because sulfur's valence electrons are held less tightly than oxygen's, making them more available for donation to an electrophile. masterorganicchemistry.com Consequently, the sulfur atom in this compound can readily participate in nucleophilic reactions such as Michael additions and thiol-ene reactions.

Conversely, the carbonyl carbon of the ester is an electrophilic center. However, thioesters are generally more reactive towards nucleophilic attack at the carbonyl carbon than their oxygen-based ester counterparts. stackexchange.com This enhanced electrophilicity arises from the poorer orbital overlap between the larger 3p orbital of sulfur and the 2p orbitals of the C=O π* system. This diminished resonance stabilization makes the carbonyl carbon more susceptible to attack by nucleophiles. stackexchange.com The thiolate is also a better leaving group than an alkoxide, which further facilitates reactions at the carbonyl center. stackexchange.com

Catalytic Roles of this compound in Chemical Transformations

The dual functionality of this compound allows it to play potential catalytic roles in various chemical processes, acting either as a promoter, a chain transfer agent, or a precursor to a catalytically active species.

The industrial production of Bisphenol A (BPA) involves the acid-catalyzed condensation of phenol (B47542) with acetone. juniperpublishers.com The efficiency and selectivity of this process can be enhanced by the use of promoters or co-catalysts, which often include thiol-containing compounds. researchgate.net While specific data on this compound is scarce, its thiol group gives it the potential to function as such a promoter, likely by modifying the catalyst's active sites or participating in the reaction mechanism to improve rates and selectivity.

In the realm of epoxy resins, which are frequently based on BPA, thiols are known to act as effective chain transfer agents in polymerization reactions. vulcanchem.com This allows for precise control over the molecular weight of the resulting polymer. The thiol group can react with a growing polymer chain, terminating its growth and transferring the radical to another monomer, thereby initiating a new chain. This mechanism is fundamental in controlling polymer architecture. vulcanchem.com Furthermore, the nucleophilic nature of the thiol group enables its use in "thiol-ene" click chemistry, a process used for polymer modification and crosslinking.

This compound serves as a chemical intermediate in the synthesis of other functional molecules. vulcanchem.com Its precursor, isotridecyl alcohol (also known as 11-methyldodecan-1-ol), is a long-chain fatty alcohol used as a starting material for producing a variety of compounds, including plasticizers, lubricants, and surfactants. atamanchemicals.comatamankimya.com One of the documented uses for tridecanol (B155529) isomers is in the manufacture of tridecyl thioglycolate, highlighting the role of this ester as a building block for more complex specialty chemicals. nih.gov These downstream products may function as stabilizers for polymers like PVC or as components in specialized formulations for various industries. vulcanchem.com

Iv. Polymer Science and Material Applications of Iso Tridecyl Thioglycolate

Role as a Polymerization Modifier

Iso-tridecyl thioglycolate, also known as isotridecyl mercaptoacetate, serves a critical function as a chain transfer agent in the manufacturing of various polymers. specialchem.com Its primary role is to modify and control the molecular weight of polymers during synthesis, which in turn influences the final material's properties. specialchem.com

Controlled radical polymerization (CRP) techniques are essential for synthesizing well-defined polymers with specific architectures and functionalities. nih.gov Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilize chain transfer agents to suppress uncontrolled chain termination, allowing for the creation of polymers with predetermined microstructures. nih.govmdpi.com

Thioglycolates, including this compound, function effectively within these systems. As chain transfer agents, they participate in the polymerization process to regulate the growth of polymer chains. This control is crucial for producing materials with tailored properties for advanced applications.

The use of chain transfer agents like this compound has a significant impact on the final polymer architecture. In radical polymerization, a chain transfer agent (CTA) interrupts the growth of a polymer chain by donating an atom (typically hydrogen) to the active radical end of the chain. This terminates the chain but creates a new radical on the CTA, which can then initiate a new polymer chain.

This process is fundamental to controlling the molecular weight of the polymer. The effectiveness of a CTA is quantified by its chain transfer constant. A higher constant indicates a more efficient transfer process, leading to polymers with lower average molecular weights. By carefully selecting the concentration of this compound, manufacturers can fine-tune the polymer's molecular weight distribution. Research on other trithiol compounds has shown that the functionality of the thiol can be used to create specific architectures, such as star-shaped polymers. researchgate.net

Application in Polymer Stabilization Systems

This compound plays a vital role as an additive in polymer stabilization, particularly for halogen-containing resins like polyvinyl chloride (PVC).

Polyvinyl chloride is a commercially significant polymer, but it is inherently unstable at the high temperatures required for processing. goldstab.comspecialchem.com When heated above 170°C, PVC undergoes a degradation process called autocatalytic dehydrochlorination, where it releases hydrogen chloride (HCl). goldstab.comspecialchem.com This release initiates a chain reaction that further degrades the polymer, causing discoloration, brittleness, and loss of mechanical properties. researchgate.net

To counteract this, heat stabilizers are essential additives in PVC formulations. goldstab.comresearchgate.net this compound is used in these stabilization systems, often in conjunction with primary stabilizers like metal octanoates (e.g., zinc octanoate). google.com Organotin stabilizers, which may incorporate thioglycolate esters, are considered among the most efficient heat stabilizers for PVC due to their excellent performance in maintaining color and processing stability. goldstab.com

Table 1: Comparison of PVC Heat Stabilizer Systems

| Stabilizer Type | Key Components | Primary Function | Typical Performance |

| Lead-Based | Lead salts and soaps | Long-term heat stability | Cost-effective, excellent heat and light stability, good electrical properties. specialchem.com |

| Mixed Metal (e.g., Ba/Zn, Ca/Zn) | Barium, Cadmium, Zinc, and Calcium soaps | Moderate heat stability | Often used with co-stabilizers like phosphites; Zinc components can cause sudden blackening if not properly formulated. specialchem.com |

| Organotin | Tin compounds, often with thioglycolate esters (e.g., this compound) | High-efficiency heat stabilization | Excellent thermal performance, outstanding color retention, suitable for transparent applications. goldstab.com |

| Organic Based (OBS) | Uracil-based and other organic compounds | HCl scavenging | Can offer better color retention and more uniform fusion compared to some metal-based systems. semanticscholar.org |

Heat stabilizers protect PVC through several key mechanisms. The inclusion of thioglycolates like this compound contributes to a comprehensive stabilization effect. specialchem.comresearchgate.net

The primary mechanisms include:

Neutralizing Hydrogen Chloride: As HCl is released during degradation, it catalyzes further breakdown of the PVC chain. Stabilizers react with and neutralize this HCl, halting the autocatalytic cycle. specialchem.com Organic-based stabilizers are particularly effective at scavenging HCl radicals. semanticscholar.org

Replacing Weakened Bonds: The degradation process creates unstable allylic chlorine structures within the polymer chain. The sulfur atom in the thioglycolate can displace these labile chlorine atoms, forming a more stable thioether linkage and preventing the initiation of further HCl loss.

Preventing Oxidation: Stabilizers can also function as antioxidants, preventing oxidative reactions that contribute to the degradation of the polymer matrix.

Engineering of Thiol-Ene Networks

Thiol-ene chemistry involves the reaction between a thiol (a compound containing an S-H group) and an ene (a compound with a carbon-carbon double bond), typically initiated by UV light. This reaction is a form of "click chemistry" known for its high efficiency and ability to form uniform polymer networks.

While specific research focusing on this compound in thiol-ene networks is limited, its chemical structure makes it a relevant component for such systems. As a monofunctional thiol, it can be incorporated into a formulation with multifunctional thiols and enes to act as a chain-limiting agent. This allows for precise control over the crosslink density of the resulting network. The structure and functionality of the thiol and ene components significantly influence the final physical, mechanical, and optical properties of the network. researchgate.net For instance, the rigidity and glass transition temperature of the polymer can be tailored by selecting different thiol and ene monomers. researchgate.net This tunability makes thiol-ene networks suitable for advanced applications ranging from biomedical devices to 3D printing. rsc.orgrsc.org

Sustainable Incorporation of Bio-based Monomers (e.g., Limonene)

The drive towards more sustainable polymer systems has led to the investigation of bio-based monomers as alternatives to traditional petroleum-derived feedstocks. Limonene, a renewable terpene derived from citrus fruit rinds, is a prominent example of a bio-based monomer that can be effectively polymerized with thiols like this compound through thiol-ene reactions.

The thiol-ene reaction is a "click" chemistry process, characterized by high efficiency, mild reaction conditions, and high yields. In the context of limonene and this compound, the thiol group of the thioglycolate adds across the double bonds of the limonene molecule. Limonene possesses two reactive double bonds: an endocyclic trisubstituted double bond and an exocyclic vinylidene group. Research has shown that the exocyclic double bond is significantly more reactive in thiol-ene additions.

A study on the free-radical photoinduced thiol-ene reaction between D-limonene and a related compound, iso-tridecyl 3-mercaptopropionate, provided kinetic insights applicable to this compound. The findings demonstrated that the external vinylidene bond of limonene reacts approximately 6.5 times faster with the thiol than the internal trisubstituted double bond. This selectivity allows for a degree of control over the resulting polymer structure. By controlling the stoichiometry and reaction conditions, it is possible to favor the formation of linear polymers or crosslinked networks.

The incorporation of the bulky iso-tridecyl group from the thioglycolate and the cyclic structure of limonene into the polymer backbone results in materials with unique properties. These bio-based poly(thioether)s can exhibit high glass transition temperatures (Tg), which is a measure of the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For instance, polymers synthesized from the thiol-ene photopolymerization of bio-based monomers derived from limonene and other thiols have exhibited Tg values as high as 85°C. rsc.org

Modulation of Thermomechanical Properties through Thioether Linkages

The introduction of thioether linkages into a polymer backbone, a direct result of the reaction between a thiol like this compound and an unsaturated monomer, has a significant impact on the material's thermomechanical properties. These properties, which include stiffness, strength, and response to temperature changes, are crucial for determining the end-use applications of the polymer.

Dynamic Mechanical Analysis (DMA) is a key technique used to characterize the viscoelastic properties of these polymers. DMA measures the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response) as a function of temperature. The peak of the tan delta curve (the ratio of loss modulus to storage modulus) is often used to determine the Tg. In studies of poly(amide-thioether)s derived from limonene, the combination of the rigid rings and hydrogen bonding from amide groups resulted in polymers with higher Tg values compared to other polymers produced via thiol-ene photopolymerization. rsc.org

The following table summarizes the thermomechanical properties of polymers synthesized from bio-based monomers and multifunctional thiols, illustrating the influence of the polymer structure on the glass transition temperature.

| Monomer System | Thiol | Thiol:Ene Ratio | Glass Transition Temperature (Tg) (°C) |

| Limonene-derived diamine with allylated coumaric acid | Glycerol-derived trifunctional thiol | 1:1.5 | 85 |

| Limonene-derived diamine with allylated coumaric acid | Glycerol-derived trifunctional thiol | 1.33:1 | 61 |

| Limonene-derived diamine with allylated ferulic acid | Glycerol-derived trifunctional thiol | 1:1.5 | 85 |

| Limonene-derived diamine with allylated ferulic acid | Glycerol-derived trifunctional thiol | 1.33:1 | 74 |

Data extrapolated from studies on similar bio-based thiol-ene polymer systems. rsc.org

Development of Advanced Coating and Adhesive Systems

This compound is also a valuable component in the formulation of advanced coatings and adhesives due to the reactivity of its thiol group. The incorporation of this compound can significantly influence the curing behavior and final properties of these materials.

Curing Kinetics with Multifunctional Isocyanates

The reaction between a thiol and an isocyanate group, which forms a thiourethane linkage, is another example of a "click" reaction that is utilized in the development of coatings and adhesives. This reaction is known for its high speed and efficiency, particularly in the presence of a suitable catalyst.

The curing of a coating or adhesive system involves the transformation of a liquid formulation into a solid, crosslinked network. When this compound is formulated with multifunctional isocyanates, the thiol groups react with the isocyanate groups to form a durable poly(thiourethane) network. The kinetics of this curing process are critical as they determine the pot life of the formulation and the time required to achieve the desired properties.

The thiol-isocyanate reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of the isocyanate group. Tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are highly effective catalysts for this reaction, significantly accelerating the curing process at ambient temperatures. acs.orgupc.edursc.org

The curing kinetics can be monitored using techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the thiol peak (around 2570 cm⁻¹), and the appearance of the thiourethane linkage. The rate of the reaction is dependent on several factors, including the type and concentration of the catalyst, the reactivity of the specific isocyanate and thiol used, and the reaction temperature.

| Component | Function | Example |

| Thiol | Reactive nucleophile | This compound |

| Isocyanate | Reactive electrophile | Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI) |

| Catalyst | Accelerates the reaction | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Solvent | Controls viscosity and application properties | Tetrahydrofuran (B95107) (THF), Toluene |

Performance Enhancement in Organic Coatings and Sealants

The incorporation of this compound into organic coatings and sealants can lead to significant enhancements in their performance characteristics. The formation of thioether and thiourethane linkages within the polymer matrix imparts a unique combination of properties.

Improved Chemical and Corrosion Resistance: The presence of sulfur in the polymer backbone is known to enhance resistance to a variety of chemicals, oils, and solvents. This makes coatings and sealants formulated with this compound suitable for demanding applications where chemical exposure is a concern.

Enhanced Adhesion: The thiol group can promote adhesion to various substrates, including metals and plastics. This is due to its ability to form strong interactions with the substrate surface.

Increased Refractive Index: Poly(thiourethane)s generally exhibit a higher refractive index compared to their polyurethane counterparts. This property can be advantageous in optical coatings and other applications where light management is important.

Flexibility and Durability: The thioether linkages can impart flexibility to the coating or sealant, improving its ability to withstand mechanical stress and temperature fluctuations without cracking. The long, branched iso-tridecyl chain can also contribute to the flexibility and impact resistance of the final product.

The table below summarizes the potential performance enhancements in coatings and sealants containing this compound.

| Property | Enhancement | Underlying Mechanism |

| Chemical Resistance | Improved | Presence of stable thioether/thiourethane linkages. |

| Adhesion | Increased | Strong interaction of thiol/sulfur with substrates. |

| Refractive Index | Higher | Contribution of sulfur atoms to the polymer's optical properties. |

| Flexibility | Increased | Rotational freedom around the thioether bond and the presence of the bulky alkyl group. |

| Weatherability | Improved | Potential for enhanced UV stability associated with some sulfur-containing polymers. |

V. Analytical Methodologies for Characterization of Iso Tridecyl Thioglycolate and Its Derivatives

Advanced Chromatographic and Spectroscopic Techniques for Structural Elucidation

A combination of chromatographic and spectroscopic methods provides a comprehensive understanding of the molecular structure of iso-tridecyl thioglycolate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is instrumental in detecting and identifying potential organic contaminants and impurities that may be present from the synthesis process. researchgate.netshimadzu.com The gas chromatograph separates the different components of a mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the individual components into ions and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. This allows for the identification of trace-level impurities. researchgate.net

For instance, in the analysis of similar industrial compounds, GC-MS has been effectively used to identify unintended byproducts. mdpi.com The choice of the GC column, temperature programming, and MS detector settings are critical parameters that are optimized to achieve the desired separation and sensitivity. mdpi.com A typical GC-MS analysis might involve a capillary column like a DB-17ms, with a programmed oven temperature ramp to ensure the separation of compounds with a wide range of boiling points. mdpi.com

Table 1: Illustrative GC-MS Parameters for Analysis of Similar Ester Compounds

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890N or similar |

| Column | DB-17ms (30.0 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial 50°C hold, ramp to 185°C, then ramp to 300°C |

| Mass Spectrometer | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Transfer Line Temp | 280 °C |

| Scan Range | m/z 50-500 |

This table presents typical parameters and is for illustrative purposes; actual conditions may vary based on the specific analysis. mdpi.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable non-destructive technique for monitoring the progress of chemical reactions in real-time. nih.govnih.gov In the synthesis of this compound, which is typically produced through the esterification of thioglycolic acid and iso-tridecyl alcohol, ATR-FTIR can be used to follow the disappearance of reactants and the appearance of the ester product. vulcanchem.com

The principle of ATR-FTIR involves an infrared beam being directed into a crystal with a high refractive index. The beam undergoes total internal reflection, creating an evanescent wave that extends beyond the crystal surface and into the sample in contact with it. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations. By monitoring the changes in the IR spectrum over time, one can track the formation of the ester carbonyl group (C=O) and the disappearance of the carboxylic acid hydroxyl group (-OH) from thioglycolic acid. vulcanchem.com This technique has been successfully applied to study the diffusion of fatty acid esters and to monitor the composition of complex mixtures. nih.govnih.gov

Table 2: Key Infrared Absorption Bands for Monitoring this compound Synthesis

| Functional Group | Wavenumber Range (cm⁻¹) | Significance in Reaction Monitoring |

| O-H stretch (of carboxylic acid) | 3300 - 2500 (broad) | Disappearance indicates consumption of thioglycolic acid. |

| C=O stretch (of carboxylic acid) | 1725 - 1700 | Shifts upon esterification. |

| C=O stretch (of ester) | 1750 - 1735 | Appearance and increase in intensity indicate product formation. |

| S-H stretch (thiol) | 2600 - 2550 | Should remain relatively constant throughout the reaction. |

| C-O stretch (of ester) | 1300 - 1000 | Appearance confirms ester formation. |

Note: The exact wavenumbers can vary depending on the specific molecular environment.

Quantitative Analysis of Reaction Products and Intermediates

The quantitative analysis of reaction products and intermediates is crucial for optimizing reaction conditions and ensuring product purity. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. vulcanchem.com HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. For this compound and its derivatives, reversed-phase HPLC with a UV or mass spectrometric detector is often employed. vulcanchem.com

Calibration curves are constructed using standards of known concentrations to quantify the amount of this compound, unreacted starting materials like iso-tridecyl alcohol and thioglycolic acid, and any significant byproducts. The precision and accuracy of these measurements are vital for process control and quality assurance. epa.gov For instance, in the synthesis of similar esters, esterification rates exceeding 99% have been reported under optimized conditions. researchgate.net

Specialized Techniques for Complex Mixture Analysis (e.g., Oligomer Separation)

The synthesis of this compound can sometimes lead to the formation of oligomeric species. google.com These are molecules of intermediate size, larger than the monomer but smaller than high molecular weight polymers. The separation and characterization of these oligomers require specialized analytical techniques.

High-Performance Size-Exclusion Chromatography (HPSEC) is a powerful method for separating molecules based on their size in solution. aocs.org In HPSEC, a column is packed with a porous material. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. This technique is particularly useful for separating oligomeric series from the monomer and from each other. aocs.org

Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be optimized for the separation of oligomers. nih.gov By carefully selecting the stationary phase (e.g., C18) and the mobile phase gradient (e.g., a mixture of tetrahydrofuran (B95107) and water), it is possible to achieve separation of oligomers with a small number of repeating units. nih.gov The separated oligomers can then be collected for further structural analysis by techniques such as mass spectrometry or NMR spectroscopy. nih.gov

Vi. Environmental Fate and Degradation Research of Iso Tridecyl Thioglycolate

Biodegradation Pathways and Kinetics in Environmental Compartments

Biodegradation involves the breakdown of the compound by microorganisms. The structure of iso-tridecyl thioglycolate, featuring an ester linkage and a thiol group, provides sites for microbial enzymatic action. conicet.gov.ar

Research into the biodegradation of this compound has primarily focused on aerobic aquatic environments. Standardized tests, such as the OECD 301D (Closed Bottle Test) and OECD 301F (Manometric Respirometry Test), are used to assess its "ready biodegradability". vulcanchem.com In these tests, microorganisms are used to determine the extent to which the substance is broken down in the presence of oxygen. nih.gov

In available aerobic aquatic tests, this compound has shown limited biodegradation. nih.govoasis-lmc.org This suggests that under aerobic conditions, the transformation is slow. Its degradation in anaerobic environments, which are common in aquatic sediments and waterlogged soils, has not been specifically reported.

It is important to distinguish between primary and ultimate biodegradation.

Primary biodegradation refers to the initial structural alteration of the molecule by microorganisms, resulting in a loss of its identity. europa.eu

Ultimate biodegradation is the complete breakdown of the substance into simple inorganic compounds like carbon dioxide, water, and mineral salts. nih.gov

Ready biodegradability tests, such as the OECD 301 series, measure ultimate biodegradation, typically through oxygen consumption or carbon dioxide production. nih.gov For a substance to be classified as "readily biodegradable," it must reach a threshold of 60% ultimate biodegradation within a 28-day period. vulcanchem.comnih.gov

Experimental data from OECD 301F tests for this compound have shown biodegradation levels between 12.0% and 31.7% over 28 days. oasis-lmc.orgresearchgate.net As these values are below the 60% threshold, this compound is not considered readily biodegradable. nih.govoasis-lmc.org However, biodegradation levels above 20% may be indicative of inherent primary biodegradability, suggesting that while the compound does not mineralize quickly, it can undergo initial transformation in the environment. europa.eu

| Test Method | Duration | Result (% Degradation) | Classification |

|---|---|---|---|

| OECD 301F (Manometric Respirometry Test) - Exp 1 | 28 days | 31.7 ± 13.0 | Not Readily Biodegradable |

| OECD 301F (Manometric Respirometry Test) - Exp 2 | 28 days | 12.0 ± 3.6 | Not Readily Biodegradable |

The rate of biodegradation is significantly influenced by various environmental factors. While specific research on this compound is limited, general principles of microbial degradation apply.

Temperature: Microbial activity is highly dependent on temperature. Generally, warmer temperatures increase the metabolic rate of microorganisms, leading to faster degradation of organic compounds, up to an optimal point. researchgate.netiteh.ai Biodegradation tests are typically conducted in a controlled range, often between 20-25°C, to support mesophilic microbial growth. iteh.ai

pH: The pH of the environment affects microbial enzyme activity. Standard biodegradation tests are conducted within a pH range of 6.5 to 8.0 to ensure optimal conditions for the microbial inoculum. nih.govoasis-lmc.org Extreme pH values can inhibit or halt microbial degradation.

Nutrients and Oxygen: The presence of essential nutrients (like nitrogen and phosphorus) and oxygen (for aerobic processes) is critical. A lack of these can become a limiting factor for microbial populations and their ability to break down the substance.

Microbial Community: The type and density of the microbial population at a given site are key. Environments with a diverse and adapted microbial community are more likely to achieve faster degradation.

Abiotic Degradation Mechanisms

In addition to biological processes, this compound can be degraded by non-biological, chemical reactions in the environment.

Hydrolysis is a chemical reaction with water that can break down certain chemical bonds. The structure of this compound contains an ester linkage, which is known to be susceptible to hydrolysis. vulcanchem.com This reaction would split the molecule into iso-tridecyl alcohol and thioglycolic acid.

The rate of ester hydrolysis is highly dependent on pH. While specific hydrolysis kinetic data for this compound is not available, studies on other esters, including those with neighboring sulfur atoms, show that the reaction is typically catalyzed by both acids and bases. researchgate.net For many esters, the rate of hydrolysis is significantly faster under alkaline (high pH) conditions compared to neutral or acidic conditions. mdpi.com Therefore, it is expected that the hydrolysis of this compound would accelerate in environments with higher pH.

Photochemical degradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While data on the direct photolysis of this compound is not available, research on the related, simpler compound methyl thioglycolate (MTG) provides insight into potential pathways. conicet.gov.aratamanchemicals.com

Studies on MTG show that it undergoes photochemical reactions under UV irradiation. conicet.gov.arresearchgate.net The primary mechanism involves the cleavage of the sulfur-hydrogen (S-H) bond. researchgate.net In the absence of oxygen, photolysis can lead to products such as methanol, carbon monoxide, and thioformaldehyde. atamanchemicals.com When oxygen is present, the photochemical reaction is altered, leading to the formation of sulfur dioxide (SO₂), along with other products like methanol, formic acid, and carbon monoxide. atamanchemicals.com

Conversely, it has been noted that the parent compound, thioglycolic acid, does not possess chromophores that absorb sunlight at wavelengths greater than 290 nm and is therefore not expected to be susceptible to direct photolysis. The esterification to the iso-tridecyl group could potentially alter the molecule's light-absorbing properties. Without direct experimental data, the susceptibility of this compound to environmental photolysis remains an area for further investigation.

Environmental Partitioning and Transport Studies

The environmental distribution of this compound is governed by its physicochemical properties, particularly the presence of a long, hydrophobic isotridecyl chain and a reactive thiol group. vulcanchem.com These structural features influence how the compound partitions between different environmental compartments such as soil, water, and air, and its subsequent transport within these systems.

The mobility and persistence of this compound in the terrestrial environment are heavily influenced by its interaction with soil particles. Adsorption, the process by which a chemical binds to soil surfaces, and desorption, its release from these surfaces, are critical in determining its bioavailability and potential for transport. The hydrophobic nature of the isotridecyl chain suggests a strong affinity for the organic matter fraction of soil, leading to significant adsorption. vulcanchem.com

Research into the adsorption/desorption behavior of chemicals like this compound typically employs the batch equilibrium method, as outlined in OECD Guideline 106. epa.govecetoc.org In this method, a solution of the chemical is mixed with a soil sample, and the distribution of the substance between the soil and water phases is measured after reaching equilibrium. ecetoc.orgecetoc.org The results are used to calculate key parameters such as the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). ecetoc.org A high Koc value indicates strong binding to soil organic matter and consequently, low mobility. While specific experimental data for this compound is not publicly detailed, its structure suggests it would exhibit strong adsorption behavior.

Table 1: Key Parameters in Soil Adsorption/Desorption Studies (Batch Equilibrium Method)

| Parameter | Description | Significance for this compound |

| Kd (Distribution Coefficient) | The ratio of the concentration of the substance in the soil to its concentration in the aqueous phase at equilibrium. ecetoc.org | A higher Kd value would indicate a greater tendency to remain bound to soil rather than dissolving in soil water. |

| Koc (Organic Carbon-Water Partition Coefficient) | The Kd value normalized to the fraction of organic carbon in the soil. It provides a measure of a chemical's tendency to be adsorbed by soil organic matter. | Given its long alkyl chain, this compound is expected to have a high Koc, indicating strong binding in soils with higher organic content. |

| Freundlich Adsorption Isotherm | An empirical equation that relates the concentration of a solute on the surface of an adsorbent to the concentration of the solute in the liquid with which it is in contact. epa.gov | This helps to understand how the extent of adsorption changes with concentration. |

Leaching is the process by which chemicals are transported through the soil profile with percolating water, potentially reaching groundwater. oecd.org The leaching potential of this compound is directly related to its adsorption/desorption characteristics. Compounds that are strongly adsorbed to soil particles exhibit low mobility and, therefore, a low potential for leaching. sagrainmag.co.zanih.gov

Standard laboratory methodologies for assessing leaching potential involve soil column studies, such as those described in OECD Guideline 312. oecd.orgoecd.org In these experiments, a column is packed with soil, the test substance is applied to the surface, and it is then irrigated with a simulated rainfall solution. oecd.org The liquid that passes through the column (the leachate) is collected and analyzed for the presence of the parent compound and its transformation products. oecd.org Following the experiment, the soil column is sectioned and analyzed to determine the distribution of the chemical within the soil profile. oecd.org Given the expected strong adsorption of this compound to soil organic matter, its mobility is predicted to be low, limiting its potential to leach into lower soil layers and groundwater.

Table 2: Typical Methodology for Soil Column Leaching Studies (e.g., OECD 312)

| Study Component | Description | Relevance to this compound Assessment |

| Soil Columns | Columns packed with representative soil types to a standard height (e.g., 30 cm). oecd.org | Allows for testing under controlled, reproducible conditions that simulate natural soil profiles. |

| Substance Application | The test substance is applied to the soil surface. Studies can use the parent compound or "aged" residues to assess the mobility of transformation products. oecd.org | Assesses the mobility of this compound itself and what it degrades into over time. |

| Artificial Rainfall | A defined volume and rate of a solution (e.g., 0.01 M CaCl2) is applied to simulate precipitation. oecd.org | Provides the transport medium (water) to move the substance through the soil column. |

| Leachate & Soil Analysis | Leachate is collected in fractions and analyzed. The soil column is segmented and extracted for analysis at the end of the study. oecd.org | Quantifies the amount of substance that has leached through the profile versus the amount retained in different soil layers. |

Identification and Characterization of Environmental Transformation Products

In the environment, this compound is subject to transformation processes that alter its chemical structure. Understanding these transformation products is crucial for a complete environmental assessment, as they may have different properties and effects than the parent compound. The primary degradation pathways for this molecule are expected to be hydrolysis and oxidation. vulcanchem.com

The ester linkage in this compound is susceptible to hydrolysis, which would cleave the molecule into its constituent alcohol and acid. vulcanchem.comoecd.org This process results in the formation of Isotridecyl alcohol and Thioglycolic acid. oecd.org Additionally, the thiol (-SH) group is chemically reactive and can undergo oxidation in the environment to form products such as disulfides or, through further oxidation, sulfonic acids. vulcanchem.com The identification of these products is typically performed using advanced analytical techniques on samples from degradation, mobility, or fate studies. wur.nl

Table 3: Potential Environmental Transformation Products of this compound

| Transformation Product | Formation Pathway | Chemical Structure of Product |

| Isotridecyl alcohol | Hydrolysis | C13H28O |

| Thioglycolic acid | Hydrolysis | C2H4O2S |

| bis(isotridecyl-oxycarbonylmethyl) disulfide | Oxidation of Thiol Group | C30H58O4S2 |

| Isotridecyl-oxycarbonylmethyl sulfonic acid | Oxidation of Thiol Group | C15H30O5S |

Vii. Theoretical and Computational Chemistry Approaches to Iso Tridecyl Thioglycolate

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. nih.gov These calculations are fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties.

Electronic Structure and Energetics of Thiol-containing Species

The electronic structure of a molecule describes the distribution and energy of its electrons, which are crucial for understanding its chemical reactivity. In iso-tridecyl thioglycolate, the thiol-derived moiety (thioester) is the primary site of chemical interest.

Quantum chemical methods like Density Functional Theory (DFT) are employed to calculate key electronic properties. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. aelsindia.com For thiol-containing species, the HOMO is often localized on the sulfur atom, making it a nucleophilic center. nih.govacs.org The presence of the carbonyl group adjacent to the sulfur in the thioester linkage modifies this reactivity.

Table 1: Calculated Electronic Properties of a Model Thioester (Methyl Thioglycolate) This table presents illustrative data for a simpler model compound, as specific computational studies on this compound are not extensively available. The values are typical for calculations performed using DFT methods.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.02 eV acs.org | Indicates the energy of the outermost electrons; related to ionization potential and nucleophilicity. |

| LUMO Energy | > 0 eV | Indicates the energy of the lowest-energy empty orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | ~8-9 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

| S-C Bond Dissociation Energy | ~70-80 kcal/mol | Represents the energy required to break the sulfur-carbon bond, indicating its strength. |

| Dipole Moment | ~1.5 - 2.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Conformational Analysis and Molecular Dynamics Simulations

Due to the long, branched iso-tridecyl chain and several rotatable single bonds, this compound can exist in numerous conformations (spatial arrangements). Conformational analysis aims to identify the most stable, low-energy conformers.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. plos.orgrsc.org For a flexible molecule like this compound, MD simulations can reveal how the alkyl chain folds and moves, how the molecule interacts with solvents or surfaces, and the distribution of different conformers at a given temperature. nih.govrsc.org These simulations provide a dynamic picture of the molecule's behavior that static calculations cannot capture. researchgate.net

The analysis can identify dominant conformations, such as extended (linear) or folded (globular) states of the alkyl chain, which can influence the molecule's physical properties like viscosity and its effectiveness in applications such as PVC stabilization or as a lubricant additive.

Table 2: Illustrative Conformational Data for a Long-Chain Alkyl Thioester

| Conformer Type | Dihedral Angle (C-S-C=O) | Relative Energy (kcal/mol) | Population at 298 K |

| Anti-periplanar (trans) | ~180° | 0.0 (most stable) | High |

| Syn-periplanar (cis) | ~0° | 2.0 - 4.0 | Low |

| Gauche | ~±60° | 0.5 - 1.5 | Moderate |

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the step-by-step process of chemical reactions. rsc.orgrsc.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Elucidation of Transition States and Reaction Pathways

The primary synthesis route for this compound is the Fischer esterification of thioglycolic acid with iso-tridecyl alcohol, typically using an acid catalyst. vulcanchem.com

Computational modeling can elucidate the mechanism of this reaction. By calculating the potential energy surface, chemists can identify the lowest-energy path from reactants to products. This path includes one or more transition states , which are high-energy, transient structures that represent the energy barrier to the reaction. researchgate.netresearchgate.net For the esterification reaction, the mechanism typically involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer steps, and the final elimination of a water molecule. DFT calculations can model the geometry and energy of each transition state, providing a detailed picture of the reaction's progress. rsc.org

Prediction of Kinetic and Thermodynamic Parameters

From the calculated potential energy surface, key kinetic and thermodynamic parameters that govern the reaction's feasibility and rate can be predicted. acs.org

Thermodynamic parameters , such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), indicate whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively. mdpi.com A negative ΔG signifies a thermodynamically favorable reaction.

Kinetic parameters , primarily the activation energy (Ea or ΔG‡), are derived from the energy difference between the reactants and the highest-energy transition state. acs.org A lower activation energy corresponds to a faster reaction rate.

These computational predictions are valuable for optimizing reaction conditions, such as temperature and catalyst choice, to maximize product yield and reaction efficiency. rsc.org

Table 3: Predicted Thermodynamic and Kinetic Parameters for a Model Thioesterification Reaction Values are illustrative and represent typical ranges for acid-catalyzed esterification reactions calculated by computational methods.

| Parameter | Predicted Value Range | Significance |

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. Lower values mean faster reactions. |

| Enthalpy of Reaction (ΔH) | -5 to -15 kcal/mol | Indicates the reaction is exothermic, releasing heat. |

| Gibbs Free Energy of Reaction (ΔG) | -2 to -8 kcal/mol | Indicates the reaction is spontaneous under standard conditions. |

Chemoinformatics and Data Mining for Structure-Activity Relationships

Chemoinformatics applies computational and informational techniques to solve chemical problems, particularly in the context of large datasets. fq-unam.orgneovarsity.org One of its key applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. collaborativedrug.comnih.gov

A QSAR model is a mathematical equation that relates the chemical structure of a compound to its biological activity or a physical property. whiterose.ac.uk For this compound, a QSAR study could be used to predict its performance as a PVC heat stabilizer, an antioxidant, or in another industrial application, based on its structural features.

The process involves:

Calculating Molecular Descriptors: These are numerical values that represent various aspects of a molecule's structure, such as its size, shape, and electronic properties.

Building a Model: A statistical method (e.g., multiple linear regression, machine learning) is used to build a model that correlates the descriptors of a set of known compounds with their measured activity.

Prediction: The model can then be used to predict the activity of new or untested compounds, like different isomers or analogues of this compound.

Table 4: Examples of Molecular Descriptors for this compound

| Descriptor Class | Example Descriptor | Description |

| Topological | Wiener Index | Describes molecular branching. |

| Geometrical | Molecular Surface Area | Represents the size and shape of the molecule. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Derived from quantum calculations, relates to reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts the lipophilicity of the molecule. |

By using these computational approaches, researchers can gain a comprehensive, predictive understanding of this compound, guiding its synthesis, characterization, and application in various fields.

Advanced Computational Techniques in Materials Science Applications

The application of advanced computational techniques in materials science provides a powerful avenue for understanding and predicting the behavior of materials at atomic and molecular levels. For a compound like this compound, which may be incorporated into polymer systems as a plasticizer, stabilizer, or processing aid, these computational methods offer insights into its influence on the macroscopic properties of the final material. Techniques such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are instrumental in elucidating structure-property relationships that are often challenging to explore through experimental means alone. researchgate.netebsco.com

Molecular Dynamics simulations, for instance, can model the dynamic interactions between this compound molecules and polymer chains over time. nih.govmdpi.com By simulating a representative system of polymer chains with dispersed this compound molecules, researchers can investigate phenomena such as the glass transition temperature (Tg) of the polymer matrix, the diffusion of the thioglycolate within the polymer, and its effect on the mechanical properties of the material. routledge.com These simulations solve Newton's equations of motion for a system of interacting atoms and molecules, providing a trajectory of the system in phase space that can be analyzed to extract macroscopic properties. nih.gov

Density Functional Theory, a quantum mechanical modeling method, is employed to investigate the electronic structure of molecules and materials. nih.govaps.org In the context of this compound, DFT calculations can be used to determine its molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This information is crucial for understanding the reactivity of the molecule and its potential interactions with a polymer matrix, including the nature and strength of intermolecular forces. echemcom.com

Detailed Research Findings

While specific published research focusing exclusively on the computational materials science of this compound is not abundant, the principles of established computational techniques can be applied to predict its behavior. For example, in a hypothetical study, MD simulations could be used to assess the plasticizing effect of this compound on a polyvinyl chloride (PVC) matrix. The simulations would model the changes in polymer chain mobility and free volume upon the addition of the thioglycolate.

Similarly, DFT calculations could be employed to study the interaction energy between a single this compound molecule and a segment of a polymer chain. This would help in understanding the compatibility of the thioglycolate with the polymer and predicting the stability of the blend. The results from such a study could guide the formulation of polymer composites with desired flexibility and thermal stability.

Below are illustrative data tables representing the kind of results that would be generated from such computational studies.

Interactive Data Tables

Table 1: Molecular Dynamics Simulation Parameters for a PVC/Iso-tridecyl Thioglycolate System

| Parameter | Value | Description |

| System Composition | PVC chains (20), this compound (100 molecules) | Represents a 10% by weight concentration of the additive. |

| Force Field | COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) | A force field suitable for modeling organic molecules and polymers. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulation performed at room temperature. |

| Pressure | 1 atm | Simulation performed at atmospheric pressure. |

| Simulation Time | 100 ns | The duration of the simulation to allow for system equilibration and data collection. |

| Time Step | 1 fs | The integration time step for solving the equations of motion. |

Table 2: Predicted Material Properties from Molecular Dynamics Simulations

| Property | Pure PVC | PVC + 10% this compound | Predicted Effect |

| Glass Transition Temperature (Tg) | 355 K | 330 K | Reduction in Tg indicates a plasticizing effect. |

| Diffusion Coefficient of Additive | N/A | 1.5 x 10⁻⁸ cm²/s | Quantifies the mobility of the thioglycolate within the polymer matrix. |

| Young's Modulus | 3.1 GPa | 2.5 GPa | Decrease suggests increased flexibility of the material. |

Table 3: Density Functional Theory Calculation Results for this compound

| Property | Calculated Value | Method | Basis Set |

| HOMO Energy | -6.2 eV | B3LYP | 6-31G(d,p) |

| LUMO Energy | -0.8 eV | B3LYP | 6-31G(d,p) |

| Dipole Moment | 2.1 D | B3LYP | 6-31G(d,p) |

| Interaction Energy with PVC monomer | -8.5 kcal/mol | B3LYP | 6-31G(d,p) |

Q & A

Q. How can researchers systematically identify and characterize the physicochemical properties of Iso-tridecyl thioglycolate in experimental settings?

Methodological Answer : Begin with a structured approach using spectroscopic techniques (e.g., NMR, FT-IR) to confirm molecular structure and purity. Employ chromatographic methods (GC-MS, HPLC) for quantification and impurity profiling. For physicochemical properties (e.g., solubility, thermal stability), design experiments using controlled variables (temperature, solvent systems) and replicate trials to ensure reliability. Cross-reference results with computational modeling (e.g., COSMO-RS for solubility predictions) to validate empirical data .

Basic Research Question

Q. What experimental strategies are effective for optimizing the synthesis of this compound in laboratory conditions?

Methodological Answer : Adopt factorial design to evaluate the impact of reaction parameters (catalyst concentration, temperature, molar ratios). Use response surface methodology (RSM) to identify optimal conditions. Validate reproducibility through iterative testing and statistical analysis (ANOVA). Document deviations and anomalies to refine protocols, ensuring alignment with green chemistry principles (e.g., atom economy, solvent selection) .

Advanced Research Question

Q. How should researchers address contradictions in reported catalytic efficiencies for this compound synthesis across studies?

Methodological Answer : Conduct a meta-analysis of existing data to identify methodological disparities (e.g., catalyst type, reaction scale). Replicate key studies under standardized conditions to isolate variables. Apply sensitivity analysis to quantify the influence of minor parameter changes. Publish null results and methodological critiques to clarify inconsistencies, fostering transparency in synthetic chemistry .

Advanced Research Question

Q. What conceptual frameworks are suitable for linking this compound’s reactivity to broader theories in organosulfur chemistry?

Methodological Answer : Anchor research to established theories like Hard-Soft Acid-Base (HSAB) principles to explain thioglycolate reactivity. Use density functional theory (DFT) to model electron-transfer mechanisms. Integrate experimental data with theoretical predictions to refine frameworks, ensuring hypotheses are falsifiable and aligned with mechanistic chemistry literature .

Advanced Research Question

Q. How can multi-method data integration (e.g., spectroscopic, kinetic, computational) resolve ambiguities in this compound’s degradation pathways?

Methodological Answer : Combine time-resolved spectroscopy (UV-Vis, Raman) with kinetic modeling to track degradation intermediates. Validate models using high-level ab initio calculations (e.g., CCSD(T)). Employ Bayesian statistics to harmonize disparate data types, addressing uncertainties in pathway elucidation. Publish raw datasets and computational workflows for peer validation .

Basic Research Question

Q. What are the best practices for validating analytical methods used in this compound quantification?

Methodological Answer : Follow ICH Q2(R1) guidelines for method validation, assessing linearity, precision, accuracy, and robustness. Use certified reference materials (CRMs) for calibration. Perform inter-laboratory comparisons to verify reproducibility. Document limit of detection (LOD) and quantification (LOQ) rigorously, especially for trace impurity analysis .

Advanced Research Question

Q. How can researchers design experiments to elucidate the role of this compound in stabilizing colloidal systems under varying environmental conditions?

Methodological Answer : Utilize a fractional factorial design to test colloidal stability against pH, ionic strength, and temperature. Characterize interfacial behavior via tensiometry and dynamic light scattering (DLS). Correlate findings with molecular dynamics simulations to predict surfactant behavior in complex matrices. Prioritize open-access publication of simulation codes and raw data .

Advanced Research Question

Q. What ethical and methodological safeguards are critical when studying this compound’s biological interactions (e.g., toxicity assays)?

Methodological Answer : Adhere to OECD guidelines for in vitro/in vivo assays. Obtain ethical clearance for biological studies, ensuring informed consent for human cell line use. Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate bias. Use blinded data analysis and independent replication to uphold rigor .

Key Takeaways for Researchers

- Theoretical Alignment : Always ground hypotheses in established frameworks (e.g., HSAB theory) to ensure scientific coherence .

- Methodological Rigor : Employ factorial designs, meta-analyses, and multi-method data integration to address contradictions .

- Transparency : Share protocols, raw data, and computational models to foster reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.